(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane
CAS No.:
Cat. No.: VC18283188
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-(3-pyrrolidin-2-ylpropyl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
| Standard InChI Key | PBGQRRIIQREOFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC1CCCN1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane belongs to the class of Boc-protected amines, featuring a pyrrolidine ring (a five-membered secondary amine) and a propane backbone. The Boc group (-O(C(CH₃)₃)CO-) protects the primary amine, enhancing stability during synthetic reactions. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 236.33 g/mol . The stereochemistry at the chiral center (R-configuration) distinguishes it from its S-enantiomer, influencing its biological interactions and synthetic utility.
Physicochemical Properties
Key properties include:
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Log P (octanol-water partition coefficient): Experimental values for analogous Boc-protected pyrrolidines range from 0.77 to 2.32, indicating moderate hydrophobicity .
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Solubility: Predicted solubility in water is approximately 17.4 mg/mL, classified as "very soluble" .
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Synthetic Accessibility Score: 2.6 (on a scale where lower values indicate easier synthesis), reflecting its straightforward preparation from commercially available precursors .
Table 1: Comparative Properties of (R)- and (S)-Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Molecular Weight | 236.33 g/mol | 186.25 g/mol |
| SMILES | Not Reported | N[C@@H]1CN(C(OC(C)(C)C)=O)CC1 |
| Log P | Estimated 0.77–2.32 | 0.77 |
| Bioavailability Score | Not Reported | 0.55 |
Synthesis and Optimization
Key Synthetic Routes
Biological and Pharmacological Relevance
Mechanism of Action
Boc-protected pyrrolidines often modulate neurotransmitter systems or enzyme activity. While specific data on the R-enantiomer is limited, its structural analogy to the S-form suggests potential interactions with:
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Dopamine receptors: Pyrrolidine derivatives are known dopaminergic ligands.
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Protease inhibitors: The Boc group may mimic peptide bonds, inhibiting viral proteases .
Comparative Bioactivity
The S-enantiomer exhibits high gastrointestinal absorption but lacks blood-brain barrier (BBB) permeation . The R-form’s stereochemistry could alter these properties, potentially enhancing BBB penetration for neurological applications.
Industrial and Research Applications
Pharmaceutical Intermediates
(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane is pivotal in synthesizing:
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Antiviral agents: As a scaffold for protease inhibitors.
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Antidepressants: Via functionalization of the amine group.
Material Science
Its stability under basic conditions makes it suitable for polymer crosslinking and chiral stationary phases in chromatography.
Comparative Analysis with Structural Analogues
Table 2: Analogous Boc-Protected Amines
Future Directions and Challenges
Research Gaps
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Enantioselective synthesis: Developing cost-effective R-enantiomer production.
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In vivo studies: Assessing pharmacokinetics and toxicity.
Industrial Scalability
Optimizing catalytic asymmetric synthesis could reduce reliance on chiral resolution, lowering manufacturing costs.
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